tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl ester and a phenyl group linked to a dioxopiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Buchwald-Hartwig coupling reaction involving aryl halides and piperazine derivatives.
Introduction of the tert-Butyl Ester: The tert-butyl ester group is introduced via a reaction with tert-butyl chloroformate under basic conditions.
Attachment of the Phenyl Group: The phenyl group is attached through an etherification reaction involving the appropriate phenol and a halogenated precursor.
Incorporation of the Dioxopiperidinyl Moiety: The dioxopiperidinyl group is introduced through a condensation reaction with a suitable dioxopiperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.
Reduction: Reduction reactions can target the carbonyl groups in the dioxopiperidinyl moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced products may feature alcohol or amine functionalities.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to improve reaction efficiency and selectivity.
Biology:
Protein Modification: The compound can be used in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Drug Development: It is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Therapeutic Agents: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. In the context of PROTACs, the compound recruits E3 ligase for the ubiquitinylation and subsequent degradation of target proteins . This process involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the target protein .
Comparison with Similar Compounds
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Similar in structure but lacks the phenyl and piperazine moieties.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: Similar but features an amino group instead of an oxy group.
tert-Butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate: A PROTAC linker with a thalidomide analogue and an aliphatic spacer.
Uniqueness: tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)oxy)phenyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring, a phenyl group, and a dioxopiperidinyl moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in synthetic chemistry and drug development .
Properties
Molecular Formula |
C20H27N3O5 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(2,6-dioxopiperidin-3-yl)oxyphenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-20(2,3)28-19(26)23-12-10-22(11-13-23)14-4-6-15(7-5-14)27-16-8-9-17(24)21-18(16)25/h4-7,16H,8-13H2,1-3H3,(H,21,24,25) |
InChI Key |
DTIVTHOMUDEPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3CCC(=O)NC3=O |
Origin of Product |
United States |
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